3-(5-Chloro-2-methoxyphenyl)-1-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea
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Overview
Description
3-(5-Chloro-2-methoxyphenyl)-1-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-1-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the 5-Chloro-2-methoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.
Synthesis of the thiomorpholine derivative: Thiomorpholine is synthesized through the reaction of morpholine with sulfur.
Coupling of the intermediates: The final step involves coupling the 5-Chloro-2-methoxyphenyl intermediate with the thiomorpholine derivative using a suitable coupling reagent, such as a carbodiimide, to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
3-(5-Chloro-2-methoxyphenyl)-1-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the urea or thiomorpholine moieties.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)-1-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-1-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
3-(5-Chloro-2-methoxyphenyl)-1-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea can be compared with similar compounds such as:
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its ability to activate substrates and stabilize transition states through hydrogen bonding.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3S/c1-24-16-3-2-14(19)12-15(16)21-17(23)20-13-18(4-8-25-9-5-18)22-6-10-26-11-7-22/h2-3,12H,4-11,13H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRUZGHTKBDDJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2(CCOCC2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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